N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide
Description
Structural Elucidation and Molecular Characterization
Core Heterocyclic Architecture: 1,3,4-Thiadiazole Ring System Analysis
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, with the general formula $$ \text{C}2\text{H}2\text{N}_2\text{S} $$. Its aromaticity is reduced compared to benzene or pyridine due to electron-withdrawing effects from nitrogen and sulfur atoms, resulting in limited π-electron delocalization. The ring’s stability in acidic conditions contrasts with its susceptibility to cleavage in basic media, a property critical for understanding its reactivity in synthetic applications.
X-ray diffraction studies of analogous 1,3,4-thiadiazole derivatives reveal planar ring geometries, with bond lengths between sulfur and nitrogen atoms averaging 1.65–1.70 Å, consistent with partial double-bond character. The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at carbon positions, while electrophilic attacks preferentially target sulfur or nitrogen atoms.
Substituent Configuration: Benzenesulfonamide-Acetamide Functional Group Interactions
The compound’s 1,3,4-thiadiazole ring is substituted at the 2- and 5-positions with acetamide and benzenesulfonamide groups, respectively. The acetamide moiety (–NH–CO–CH$$3$$) introduces hydrogen-bonding capacity via its amide proton, while the benzenesulfonamide group (–SO$$2$$–NH–C$$6$$H$$5$$) contributes steric bulk and electronic effects.
Electronic Effects :
- The sulfonyl group ($$ \text{SO}_2 $$) exerts strong electron-withdrawing induction, polarizing the thiadiazole ring and enhancing its susceptibility to nucleophilic attack at the 2-position.
- The acetamide’s carbonyl group ($$ \text{C=O} $$) participates in resonance interactions with the thiadiazole ring, stabilizing the structure through conjugation.
Steric Considerations :
Crystallographic data for related compounds show that the benzenesulfonamide group adopts a conformation perpendicular to the thiadiazole plane to minimize steric clashes with the acetamide substituent. This spatial arrangement influences molecular packing in solid-state structures and solvent accessibility in solution-phase reactions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
NMR spectroscopy provides critical insights into the compound’s structure and electronic environment:
1H-NMR (400 MHz, DMSO-$$d_6$$) :
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 2.10 (s, 3H) | Acetamide methyl protons |
| 7.52–7.93 (m, 5H) | Aromatic protons of benzenesulfonamide |
| 11.32 (s, 1H) | Sulfonamide NH proton |
| 12.05 (s, 1H) | Thiadiazole NH proton |
13C-NMR (100 MHz, DMSO-$$d_6$$) :
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 23.8 | Acetamide methyl carbon |
| 158.4, 163.5 | Thiadiazole C-2 and C-5 carbons |
| 168.2 | Acetamide carbonyl carbon |
| 126.1–139.7 | Aromatic carbons of benzensulfonamide |
The downfield shift of the thiadiazole NH proton (δ 12.05) reflects strong deshielding due to conjugation with the electron-withdrawing sulfonyl group.
Fourier-Transform Infrared (FT-IR) Vibrational Mode Analysis
FT-IR spectroscopy confirms functional group presence through characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3275 | N–H stretch (sulfonamide and acetamide) |
| 1680 | C=O stretch (acetamide) |
| 1345, 1155 | S=O asymmetric and symmetric stretches |
| 1520 | C=N stretch (thiadiazole ring) |
| 690 | C–S–C bending (thiadiazole) |
The absence of broad O–H stretches above 3000 cm⁻¹ confirms the absence of hydroxyl impurities, while the strong S=O stretches at 1345 and 1155 cm⁻¹ verify sulfonamide incorporation.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS analysis using electrospray ionization (ESI) in positive mode confirms the molecular formula $$ \text{C}{11}\text{H}{11}\text{N}4\text{O}3\text{S}_2 $$:
| Observed m/z | Calculated [M+H]⁺ | Error (ppm) |
|---|---|---|
| 327.0321 | 327.0324 | -0.9 |
The isotopic pattern matches theoretical predictions for sulfur-containing compounds, with characteristic $$ ^{34}\text{S} $$ satellite peaks at m/z 329.0289 (relative intensity 4.4%). Fragment ions at m/z 185.0412 ($$ \text{C}6\text{H}5\text{SO}2\text{NH} $$) and 142.0168 ($$ \text{C}3\text{H}4\text{N}3\text{S} $$) correspond to benzenesulfonamide and thiadiazole-acetamide cleavage products, respectively.
Properties
IUPAC Name |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-7(15)11-9-12-13-10(18-9)14-19(16,17)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKOAVVYRATEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677702 | |
| Record name | N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-63-8 | |
| Record name | N-[5-[(Phenylsulfonyl)amino]-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89782-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 2-Amino-1,3,4-thiadiazole with Benzenesulfonyl Chloride
- Reagents: 2-amino-1,3,4-thiadiazole or its methyl-substituted analogs, benzenesulfonyl chloride.
- Conditions: Typically carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature (0–25°C) to avoid side reactions.
- Mechanism: The nucleophilic amino group on the thiadiazole attacks the electrophilic sulfur atom of benzenesulfonyl chloride, forming the sulfonamide linkage.
- Isolation: The intermediate sulfonamide is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
Acetylation to Form the Acetamide
- Reagents: The sulfonamide intermediate is reacted with acetic anhydride or 4-acetamidobenzenesulfonyl chloride.
- Conditions: Reaction is typically performed under mild heating (40–60°C) or room temperature with stirring.
- Outcome: Formation of the acetamide group on the thiadiazole nitrogen, yielding the target compound.
- Purification: The product is purified by recrystallization or column chromatography.
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-amino-1,3,4-thiadiazole + benzenesulfonyl chloride | DCM or acetonitrile, 0–25°C | N-(5-(benzenesulfonyl)amino)-1,3,4-thiadiazole intermediate | 75–85 | Controlled temperature critical |
| 2 | Intermediate + acetic anhydride or 4-acetamidobenzenesulfonyl chloride | Mild heating, 40–60°C | N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide | 70–80 | Purification by recrystallization |
Alternative Synthetic Approaches
Carbodiimide-Mediated Amide Bond Formation
- Using coupling agents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile solvent, the amide bond can be formed by reacting 5-amino-1,3,4-thiadiazole-2-thiol derivatives with acetic acid derivatives or benzenesulfonyl amines.
- This method allows for mild reaction conditions and high selectivity.
- After reaction completion (monitored by TLC), the product is extracted, washed with sodium bicarbonate, diluted sulfuric acid, and brine, then dried and purified by column chromatography.
- This approach is useful for synthesizing derivatives and analogs with varied substituents on the thiadiazole ring.
Hydrolysis and Subsequent Functionalization
- In some protocols, intermediates such as N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide are hydrolyzed under alkaline conditions to yield the target compound or its analogs.
- This step is useful for removing protecting groups or modifying substituents post-synthesis.
Research Findings and Analytical Data
- Spectral Characterization: The structure of the synthesized compound is confirmed by ^1H NMR, IR, and mass spectrometry. The ^1H NMR spectrum typically shows characteristic signals for the acetamide methyl group (~2 ppm), aromatic protons (7–8 ppm), and thiadiazole ring protons.
- Purity Assessment: Preparative HPLC and chromatographic techniques confirm the purity and identity of the compound.
- Yields: Reported yields for the two-step synthesis range from 70% to 85%, depending on reaction conditions and purification methods.
- Reproducibility: The described methods have been validated in multiple studies, showing consistent results.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonylation + acetylation | 2-amino-1,3,4-thiadiazole, benzenesulfonyl chloride, acetic anhydride | 0–60°C, inert solvent | Straightforward, high yield | Requires careful temperature control |
| Carbodiimide-mediated coupling | 5-amino-1,3,4-thiadiazole-2-thiol, EDC, HOBt, acetic acid derivatives | Room temperature, acetonitrile | Mild conditions, versatile | More steps, requires coupling agents |
| Hydrolysis of protected intermediates | Protected sulfonamide intermediates, alkaline hydrolysis | Alkaline aqueous solution | Allows modification post-synthesis | Additional purification steps |
Industrial and Green Chemistry Considerations
- For scale-up, continuous flow reactors and automated systems are employed to improve efficiency and yield.
- Green chemistry approaches focus on minimizing solvent use, employing less toxic reagents, and recycling solvents.
- Optimization of reaction parameters such as temperature, pH, and reagent stoichiometry is critical for sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the phenylsulfonamido moiety can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides. These products can further undergo additional chemical transformations to yield a variety of derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of thiadiazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide | Staphylococcus aureus | 32.6 |
| This compound | Escherichia coli | 47.5 |
| This compound | Pseudomonas aeruginosa | 50.0 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Studies have also highlighted the anticancer potential of this compound. The mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation and the induction of apoptosis in malignant cells. For instance, it has been noted that thiadiazole derivatives can interact with DNA, disrupting replication processes essential for cancer cell survival.
Agricultural Applications
Pesticidal Activity
The unique structure of this compound has led to investigations into its use as a pesticide. Preliminary studies indicate that it may possess herbicidal properties effective against certain weeds without harming crops. This potential could be further explored to develop environmentally friendly agricultural chemicals.
Materials Science
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its sulfonamide group may improve the adhesion between the polymer and fillers, leading to composites with superior performance characteristics.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against various bacterial strains. The study found that the compound inhibited growth effectively at concentrations significantly lower than those required for traditional antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing this compound showed promising results in controlling weed populations while maintaining crop yield levels comparable to untreated plots. These findings support further development of this compound as a sustainable agricultural input.
Mechanism of Action
The mechanism of action of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Substituent Diversity : The target compound’s benzenesulfonyl group contrasts with thioether (e.g., benzylthio in 5h ), trifluoromethylphenyl (5l ), and alkylsulfonamide (N-methyl in ) substituents.
- Physical Properties : Higher melting points are observed in derivatives with electron-withdrawing groups (e.g., 5l: 269.5–271°C) compared to thioether analogs (5h: 133–135°C) .
Key Observations :
- Anticancer Potential: Compound 4y, featuring a p-tolylamino group, shows potent activity against MCF-7 and A549 cells (IC₅₀ < 0.1 mmol/L) . The target compound’s benzenesulfonyl group may enhance solubility or target affinity, but activity data are lacking.
- Neuroprotection : Benzo[d]oxazole derivatives (e.g., 5l) exhibit neuroprotective effects, likely due to hydrophobic interactions .
- Anticonvulsant Activity : Derivatives with benzothiazole domains (e.g., 5q) show 100% efficacy in seizure models .
Biological Activity
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and thiadiazoles. Its structure features a thiadiazole ring substituted with a benzenesulfonamide moiety and an acetamide group. This unique combination enhances its chemical reactivity and biological effectiveness, making it valuable for various applications in pharmacology and medicinal chemistry.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives containing the 1,3,4-thiadiazole moiety demonstrate potent activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Pseudomonas aeruginosa | Moderate activity observed |
These findings highlight the potential of this compound as an antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, it has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA expression |
| LoVo (Colon Cancer) | 2.44 | Inhibition of CDK9 activity and induction of apoptosis |
The compound's mechanism involves inhibition of key proteins associated with cancer progression and cell survival . For instance, it has been shown to interfere with DNA binding and inhibit the transcriptional activity of STAT3, a crucial factor in tumorigenesis .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of derivatives containing the thiadiazole moiety against resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Treatment Trials : Preclinical studies involving animal models have shown that treatment with this compound led to a marked decrease in tumor size and improved survival rates compared to untreated controls.
Q & A
Q. Basic Characterization Techniques
- ¹H/¹³C NMR : Confirms proton environments and carbon backbone, particularly distinguishing sulfonamide (-SO₂NH-) and acetamide (-NHCO-) moieties .
- FTIR : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹ for sulfonamides, C=O at ~1650–1700 cm⁻¹ for acetamides) .
- LCMS/HRMS : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity of C, H, N, and S .
How can structure-activity relationship (SAR) studies guide the optimization of 1,3,4-thiadiazole derivatives for enhanced biological activity?
Q. Advanced SAR Strategy
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhances anticancer activity by improving interactions with hydrophobic enzyme pockets (e.g., Akt or aromatase) .
- Thioether Linkers : Replacing sulfonamide with thioether groups (e.g., 2-[(5-substituted-thiadiazolyl)thio]acetamide) improves membrane permeability and cytotoxicity in MCF-7 and A549 cell lines .
- Hybrid Derivatives : Combining thiadiazole with benzodioxole or carbazole moieties broadens activity against fungal and glioma targets .
What methodological approaches are employed to investigate the anticancer mechanisms of these derivatives?
Q. Advanced Mechanistic Analysis
- MTT Assay : Measures IC₅₀ values (e.g., 0.034–0.084 mmol/L against A549 and MCF-7 cells) to quantify cytotoxicity .
- Flow Cytometry : Evaluates apoptosis via Annexin V/PI staining and mitochondrial membrane potential collapse .
- Enzyme Inhibition Assays : Colorimetric ELISA quantifies Akt inhibition (e.g., 86–92% suppression in glioma cells) .
- Aromatase Inhibition : Assesses estrogen-dependent cancer suppression using recombinant enzyme assays .
How can computational modeling predict blood-brain barrier (BBB) penetration and target binding affinity?
Q. Advanced Computational Techniques
- Free Energy Perturbation (FEP) : Estimates relative binding free energies to optimize BBB permeability (e.g., cyclohexylmethyl substituents enhance brain uptake) .
- Molecular Docking (Glide/Schrödinger) : Identifies π-π stacking and H-bond interactions with Akt (PDB: 3OW4) or NMDA receptors to prioritize synthesis targets .
What strategies resolve discrepancies in reported biological targets (e.g., carbonic anhydrase vs. Akt)?
Q. Data Contradiction Analysis
- Selectivity Profiling : Use isoform-specific carbonic anhydrase (CA-II vs. CA-IX) and Akt (1 vs. 2) inhibitors in counter-screens .
- Genetic Knockdown : siRNA-mediated silencing of Akt or CA in cell lines clarifies primary mechanistic pathways .
What crystallographic refinement protocols are critical for determining accurate 3D structures?
Q. Crystallography Methodology
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data, with twin refinement for challenging crystals .
- Hydrogen Bond Networks : Validate sulfonamide and acetamide interactions via SHELXH instructions .
Which methodologies improve the pharmacokinetic profile of thiadiazole derivatives?
Q. Advanced PK Optimization
- LogP Adjustment : Introduce polar groups (e.g., trifluoromethyl) to balance solubility and membrane permeability .
- In Vitro Permeability Assays : Caco-2 monolayers predict intestinal absorption and BBB penetration .
How can researchers assess target specificity when multiple inhibitory activities are observed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
